(3R)-3-azaniumyl-4,4-dimethyl-pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-azaniumyl-4,4-dimethyl-pentanoate is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an azaniumyl group and a dimethyl-pentanoate backbone. Its stereochemistry is defined by the (3R) configuration, making it an interesting subject for research in stereochemistry and chiral synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-azaniumyl-4,4-dimethyl-pentanoate typically involves stereoselective methods to ensure the correct (3R) configuration. One common approach is the use of chiral catalysts or chiral auxiliaries to direct the stereochemistry during the synthesis. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-azaniumyl-4,4-dimethyl-pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azaniumyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-azaniumyl-4,4-dimethyl-pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-azaniumyl-4,4-dimethyl-pentanoate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3S)-3-azaniumyl-4,4-dimethyl-pentanoate
- 3-azaniumyl-4,4-dimethyl-pentanoic acid
- 4,4-dimethyl-pentanoate derivatives
Uniqueness
What sets (3R)-3-azaniumyl-4,4-dimethyl-pentanoate apart is its specific (3R) configuration, which can result in different biological activities and chemical reactivity compared to its (3S) enantiomer or other related compounds. This makes it a valuable compound for studying stereochemistry and chiral effects in various applications.
Properties
IUPAC Name |
(3R)-3-azaniumyl-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMSUZKTGRXZNZ-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367278-49-7 |
Source
|
Record name | (R)-3-Amino-4,4-dimethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367278-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.